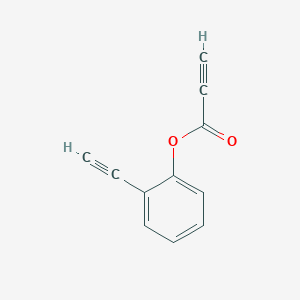
2-Ethynylphenyl prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylphenyl prop-2-ynoate is an organic compound with the molecular formula C11H6O2. It is a derivative of propiolic acid and is characterized by the presence of both ethynyl and prop-2-ynoate functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethynylphenyl prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 2-ethynylphenol with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like chromatography are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylphenyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-Ethynylphenyl prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-Ethynylphenyl prop-2-ynoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in complex biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propiolate: Similar in structure but lacks the phenyl group.
Propiolic acid: The parent compound, which lacks the ethynyl and ester groups.
Phenylacetylene: Contains the ethynyl group but lacks the ester functionality.
Uniqueness
2-Ethynylphenyl prop-2-ynoate is unique due to the combination of its ethynyl and prop-2-ynoate groups, which confer distinct reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
714965-33-0 |
|---|---|
Formule moléculaire |
C11H6O2 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
(2-ethynylphenyl) prop-2-ynoate |
InChI |
InChI=1S/C11H6O2/c1-3-9-7-5-6-8-10(9)13-11(12)4-2/h1-2,5-8H |
Clé InChI |
USZAMGJXNMFIGK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1OC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


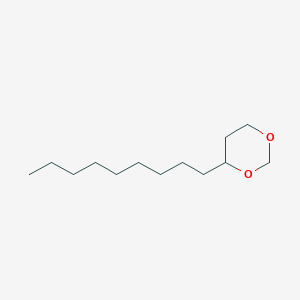
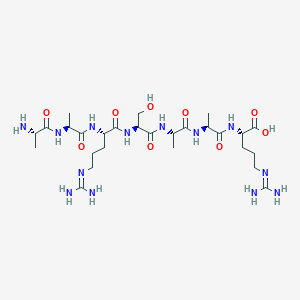

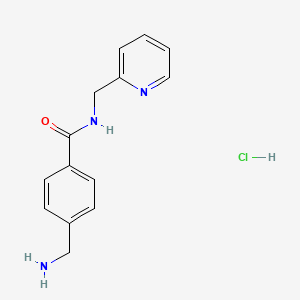
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
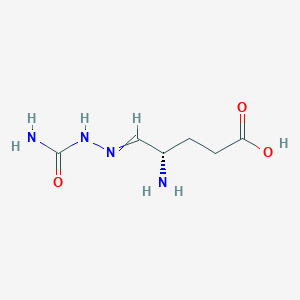
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
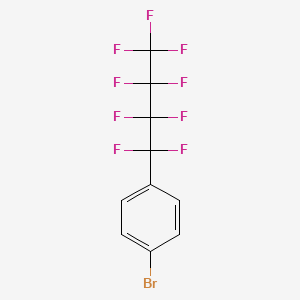
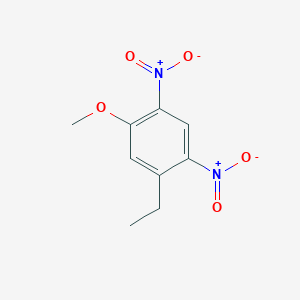
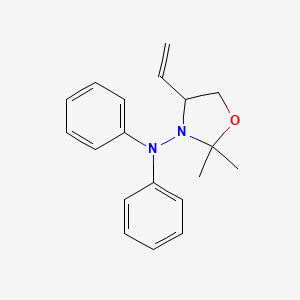
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
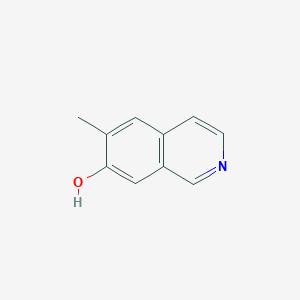

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
